molecular formula C22H14Cl2N2O4 B4848479 (5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4848479
M. Wt: 441.3 g/mol
InChI Key: YJLVYFHWOZHAJA-GZTJUZNOSA-N
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Description

The compound (5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule featuring a furan ring, a diazinane trione core, and dichlorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the diazinane trione core, followed by the introduction of the dichlorophenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds.

Scientific Research Applications

(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, exploring its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane trione derivatives and furan-containing molecules. Examples are:

  • 2,5-Dichlorophenyl furan derivatives
  • Methylphenyl diazinane trione analogs

Uniqueness

The uniqueness of (5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O4/c1-12-2-5-14(6-3-12)26-21(28)17(20(27)25-22(26)29)11-15-7-9-19(30-15)16-10-13(23)4-8-18(16)24/h2-11H,1H3,(H,25,27,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVYFHWOZHAJA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
(5E)-5-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

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